molecular formula C₂₀H₂₉D₅O₂ B1162342 γ-Linolenic Acid Ethyl Ester-d5

γ-Linolenic Acid Ethyl Ester-d5

Cat. No.: B1162342
M. Wt: 311.51
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Lipid Metabolism Research

Deuterium-labeled compounds, or deuterated analogs, are particularly significant in lipid metabolism research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a property that can influence the rate of chemical reactions involving the cleavage of this bond, an effect known as the kinetic isotope effect (KIE). acs.org This effect can be exploited to probe reaction mechanisms. For instance, deuterating a polyunsaturated fatty acid (PUFA) at its bis-allylic positions can suppress both enzymatic and non-enzymatic oxidation, helping to determine whether the biological effects of the fatty acid are due to the parent compound or its oxidized metabolites. lookchem.comrsc.org

Furthermore, the stability of the C-D bond ensures that the label is not easily lost or exchanged during metabolic processes, making deuterium (B1214612) an excellent tracer for following the fate of a molecule in vivo. nih.gov By introducing a deuterated fatty acid into a biological system, researchers can track its incorporation into complex lipids, its conversion into other fatty acids through elongation and desaturation, and its catabolism. nih.govnih.gov This provides invaluable quantitative data on the dynamics of lipid pathways that cannot be obtained from simply measuring static concentrations of unlabeled lipids. researchgate.net

Overview of γ-Linolenic Acid Ethyl Ester-d5 as a Research Probe in Analytical Biochemistry

This compound is a specialized tool used in analytical biochemistry. It is a derivative of γ-linolenic acid (GLA), an omega-6 fatty acid, where five hydrogen atoms in the ethyl ester group have been replaced with deuterium atoms. Its primary application is as an internal standard for the quantification of unlabeled γ-linolenic acid ethyl ester and related metabolites by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov In these methods, a known amount of the deuterated standard is added to a biological sample. Because the deuterated standard has nearly identical chemical and physical properties to the natural analyte, it experiences similar losses during sample preparation and analysis. By comparing the MS signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved. nih.gov

Beyond its use as an internal standard, deuterated GLA itself is a valuable probe for metabolic studies. Research has utilized deuterated GLA to investigate its metabolism and its role in biological processes. For example, studies have synthesized and used various deuterated forms of GLA to explore its tumor-selective cytotoxicity. researchgate.netrsc.org By comparing the effects of non-deuterated and deuterated GLA, researchers concluded that the cytotoxicity is likely due to GLA itself rather than its oxidized metabolites, as deuteration at key positions suppressed metabolism. lookchem.comrsc.org Furthermore, fully deuterated GLA has been used for visualization in Raman imaging, allowing scientists to observe its accumulation within intracellular lipid droplets. researchgate.netrsc.org These applications highlight the compound's role in elucidating the precise mechanisms of fatty acid action.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₂₉D₅O₂
Molecular Weight 311.51 g/mol
Synonyms (6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester-d5, Ethyl γ-Linolenate-d5
Form Typically supplied as a solution or oil
Isotopic Purity Varies by manufacturer, but typically ≥98% deuterated forms

Historical Context of Stable Isotope Tracers in Fatty Acid Pathway Elucidation

The concept of using isotopic tracers to study metabolism dates back to the pioneering work of Rudolf Schoenheimer and his colleagues in the 1930s. nih.gov Using deuterium, Schoenheimer demonstrated that body fats are not static storage depots but are in a constant state of flux, being continuously synthesized, broken down, and replaced. This groundbreaking discovery of the "dynamic state of body constituents" overturned previous theories of metabolism and laid the foundation for modern metabolic research. nih.gov

Following these initial experiments, the use of stable isotopes, particularly deuterium and carbon-13, expanded to unravel the complexities of fatty acid and sterol metabolism. The development of mass spectrometry, and later its coupling with gas chromatography (GC-MS) in the 1950s and 1960s, provided the necessary analytical power to separate and detect isotopically labeled molecules in complex biological mixtures. nih.govnih.gov This enabled researchers to trace the conversion of precursor fatty acids, like linoleic acid and α-linolenic acid, into their long-chain polyunsaturated derivatives such as arachidonic acid and docosahexaenoic acid, providing critical insights into essential fatty acid metabolism. nih.govresearchgate.net The continued refinement of these techniques has allowed for highly sensitive and dynamic measurements of lipid metabolism in vivo, a legacy that began with Schoenheimer's early deuterium tracer studies. researchgate.net

Key Enzymes and Metabolites in the γ-Linolenic Acid (GLA) Pathway

Precursor/EnzymeProductBiological Significance
γ-Linolenic Acid (GLA)Precursor fatty acid
↓ Δ5-Desaturase (FADS1)Enzyme in the PUFA synthesis pathway
Dihomo-γ-linolenic acid (DGLA)Elongation product of GLA
↓ Cyclooxygenase (COX)Prostaglandin (B15479496) E₁ (PGE₁)Anti-inflammatory eicosanoid
↓ Δ5-Desaturase (FADS1)Enzyme in the PUFA synthesis pathway
Arachidonic Acid (AA)Pro-inflammatory precursor
↓ Cyclooxygenase (COX)Prostaglandin E₂ (PGE₂)Pro-inflammatory eicosanoid

This table outlines the metabolic cascade that can be investigated using deuterated GLA tracers. By tracking the appearance of the deuterium label in DGLA and AA, researchers can quantify the activity of the respective desaturase and elongase enzymes.

Properties

Molecular Formula

C₂₀H₂₉D₅O₂

Molecular Weight

311.51

Synonyms

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester-d5;  (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester-d5;  Ethyl γ-Linolenate-d5;  Ethyl γ-Linolenic Acid-d5

Origin of Product

United States

Synthesis and Isotopic Characterization for Research Applications

Methodologies for Deuterium (B1214612) Labeling of Polyunsaturated Fatty Acid Ethyl Esters

The introduction of deuterium atoms into polyunsaturated fatty acids (PUFAs) like γ-linolenic acid requires precise and controlled chemical strategies to ensure the label is at the desired position and stereochemistry.

Chemical Synthesis Approaches for Stereospecific Deuteration

The total organic synthesis of stereospecifically deuterated fatty acids is a well-established strategy, often commencing from chiral starting materials or employing enzymatic resolutions of intermediates. nih.govnih.gov One common approach involves the use of acetylenic precursors. For instance, disubstituted acetylenes can be treated with a deuterated borane (B79455) reagent followed by reaction with deuterated acetic acid to yield compounds with cis-deuterium atoms across the former triple bond. mpg.de This method has been successfully applied to the preparation of labeled linolenic acid. mpg.de

Another powerful technique involves the reduction of appropriate acetylenic tetrahydropyranyl (THP) ethers using deuterium gas in the presence of a catalyst like tris(triphenylphosphine)rhodium(I) chloride. researchgate.net The resulting deuterated THP ethers can then be converted to alkyl iodides and further elongated through a series of coupling reactions, with the final double bond often being introduced via a Wittig reaction. researchgate.net This multi-step process allows for the synthesis of multi-gram quantities of deuterated fatty acid methyl esters, which can subsequently be transesterified to the corresponding ethyl esters. researchgate.net For example, a multi-gram scale synthesis of linoleic acid-d4 has been demonstrated using such a protocol. nih.gov

Researchers have also reported the synthesis of polydeuterated γ-linolenic acid for applications in biological studies, such as Raman imaging, which leverages the unique vibrational signatures of C-D bonds. nih.govrsc.org These synthetic routes often involve multiple steps and require careful purification to isolate the desired deuterated product. researchgate.net

Chemo-Enzymatic Synthesis Pathways for γ-Linolenic Acid Ethyl Ester-d5

Chemo-enzymatic methods offer a milder and often more selective alternative to purely chemical synthesis. Lipases, for instance, are widely used for the esterification and transesterification of fatty acids. mdpi.com In the context of this compound, an enzymatic approach could be employed in the final step, where a deuterated γ-linolenic acid is esterified with d6-ethanol using a lipase (B570770) catalyst. This method can offer high yields and avoids the harsh conditions that might compromise the integrity of the polyunsaturated fatty acid chain. mdpi.com

The enzymatic ethanolysis of borage oil, a rich source of γ-linolenic acid, has been successfully demonstrated using immobilized lipases. mdpi.com This process can achieve high conversion yields, comparable to chemical methods, but under much milder conditions. mdpi.com While this specific study focused on the non-deuterated ethyl ester, the principle can be directly applied to the synthesis of the deuterated analogue by using deuterated starting materials. Chemo-enzymatic strategies have also been successfully used to synthesize other complex ester-linked molecules, highlighting the versatility of this approach. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Enrichment Assessment

Once synthesized, the isotopic purity and enrichment of this compound must be rigorously determined. This involves a suite of advanced analytical techniques capable of providing detailed information about the location and abundance of the deuterium labels.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Positional Enrichment Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful tool for determining the stable isotope ratios of specific compounds within a mixture. nih.govnih.gov For fatty acid analysis, the sample is first derivatized to a volatile form, typically a fatty acid methyl ester (FAME), although other derivatives can be used. nih.gov The sample is then injected into a gas chromatograph, which separates the individual fatty acid esters. The separated compounds are then combusted in a reactor to convert them into simple gases like CO2 and H2. nih.gov The isotopic ratio of these gases is then measured by an isotope ratio mass spectrometer. nih.govnih.gov

Table 1: Illustrative GC-C-IRMS Data for a Hypothetical Deuterated Fatty Acid Standard

CompoundRetention Time (min)δ¹³C (‰)δ²H (‰)
Palmitic Acid (C16:0)15.2-28.5-150
Stearic Acid (C18:0)17.8-29.1-155
Oleic Acid (C18:1)18.1-30.2-160
γ-Linolenic Acid (C18:3)19.5-31.5-170
γ-Linolenic Acid-d519.5-31.4+5000

This table is for illustrative purposes and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Isotopic Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the specific positions of deuterium atoms within a molecule. rsc.org While ¹H NMR can be used to infer the positions of deuteration by observing the disappearance of proton signals, ²H (deuterium) NMR directly detects the deuterium nuclei, providing unambiguous information about their location and the relative isotopic purity at each labeled site. nih.govnih.gov

Solid-state ²H NMR spectroscopy can provide detailed information about the dynamics and order of lipid bilayers, which is particularly relevant for studies involving deuterated fatty acids incorporated into membranes. nih.govrsc.orgpnas.org For complex molecules, two-dimensional (2D) NMR techniques can be employed to resolve overlapping signals and provide a complete picture of the deuterium distribution. tandfonline.com The combination of ¹H and ²H NMR offers a robust method for determining the isotopic abundance of both partially and fully labeled compounds. nih.gov

Table 2: Hypothetical ²H NMR Data for this compound

PositionChemical Shift (ppm)IntegralAssignment
12.32D-CH₂-COOEt
21.62D-CH₂-CH₂-COOEt
32.82D=CH-CH₂-CH=
45.41D=CH-
55.31D=CH-
Ethyl-CH₃-d₃1.23D-O-CH₂-CD
Ethyl-CH₂-d₂4.12D-O-CD ₂-CD₃

This table is for illustrative purposes and does not represent actual experimental data. The deuteriums are on the ethyl group in this hypothetical example.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

Electrospray ionization (ESI) coupled with HRMS is a particularly sensitive and rapid method for characterizing deuterated compounds. researchgate.net The high resolving power of instruments like the Orbitrap allows for the separation of isotopic peaks, enabling the calculation of the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.govacs.org This detailed isotopic profile is essential for ensuring the quality of the deuterated standard and for accurate quantitative studies. nih.gov

Table 3: Illustrative High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)Relative Abundance (%)
[M+H]⁺ (d0)307.2632-<1
[M+H]⁺ (d1)308.2695-<1
[M+H]⁺ (d2)309.2757-<1
[M+H]⁺ (d3)310.2820-<1
[M+H]⁺ (d4)311.2883-<1
[M+H]⁺ (d5)312.2945312.2943-0.6>98

This table is for illustrative purposes and does not represent actual experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance and Chemical Purity Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the comprehensive evaluation of this compound. This method is instrumental in concurrently determining its chemical purity and isotopic abundance, which are critical parameters for its application as an internal standard. nih.gov

The chemical purity of this compound is assessed by identifying and quantifying any potential impurities. The gas chromatogram provides a high-resolution separation of the deuterated compound from other fatty acid esters or contaminants that may be present from the synthesis or degradation processes. A high degree of chemical purity ensures that the signal detected by the mass spectrometer corresponds overwhelmingly to the target analyte. For instance, a typical analysis might aim for a chemical purity of ≥98.5%, as determined by the peak area percentage in the chromatogram. sigmaaldrich.com

Isotopic abundance, or isotopic enrichment, is a measure of the percentage of the deuterated compound relative to any residual non-deuterated or partially deuterated species. In GC-MS analysis, the mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The molecular ion of this compound will have a mass of approximately 311.51, whereas its non-deuterated counterpart has a mass of about 306.5. scbt.com By comparing the integrated peak areas of the ion chromatograms corresponding to these different masses, the isotopic purity can be accurately calculated. A high isotopic purity, often exceeding 98%, is crucial for minimizing interference and ensuring the accuracy of quantitative studies. rsc.org

For the analysis of fatty acid esters like this compound, a common approach involves using a nonpolar capillary column, such as one coated with dimethylpolysiloxane. nih.gov The temperature program is optimized to ensure good separation of the various fatty acid ethyl esters.

Interactive Data Table: Illustrative GC-MS Parameters for Fatty Acid Ethyl Ester Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial 150°C, ramp to 250°C at 5°C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range m/z 50-500

This table presents typical parameters for the GC-MS analysis of fatty acid ethyl esters and should be adapted for specific instrumentation and applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful and complementary approach for the verification of the isotopic purity of this compound. nih.gov While GC-MS is highly effective, LC-MS can provide enhanced sensitivity and specificity, especially for complex biological samples, and often requires less sample derivatization. nih.govthermofisher.com

In the context of isotopic purity verification, high-resolution mass spectrometry (HRMS) is particularly valuable. rsc.org HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can resolve minute mass differences, allowing for the clear separation of the deuterated (d5) isotopologue from the non-deuterated (d0) and partially deuterated (d1-d4) species. nih.gov This high mass accuracy enables a more precise calculation of the isotopic enrichment. rsc.org

The process involves infusing a solution of the this compound into the mass spectrometer and acquiring a full scan mass spectrum. The relative abundances of the different isotopic peaks are then determined by integrating the areas of their respective extracted ion chromatograms. rsc.org

A typical LC method for the analysis of polyunsaturated fatty acid esters would utilize a reversed-phase C18 column with a gradient elution of mobile phases such as methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.gov

Interactive Data Table: Example Isotopic Purity Data for a Deuterated Fatty Acid Ethyl Ester

Isotopic SpeciesRelative Abundance (%)
d00.20
d10.15
d20.25
d30.90
d41.50
d5 97.00

This table illustrates a hypothetical isotopic distribution for a d5-labeled compound, demonstrating high isotopic purity. Actual values are determined from the mass spectrum.

The combination of GC-MS and LC-MS provides a robust and comprehensive analytical workflow for the characterization of this compound, ensuring its suitability as a high-quality internal standard for demanding research applications.

Application As an Internal Standard in Quantitative Analytical Methodologies

Principles of Isotope Dilution Mass Spectrometry in Lipid Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds in a sample. osti.gov It involves adding a known amount of an isotopically labeled version of the analyte—in this case, γ-linolenic acid ethyl ester-d5—to the sample before any processing or analysis. osti.gov This "internal standard" experiences the same sample preparation steps, including extraction and derivatization, and potential losses as the endogenous analyte. By measuring the ratio of the non-labeled (endogenous) analyte to the labeled internal standard, an accurate quantification of the analyte in the original sample can be achieved. nih.gov This technique effectively corrects for variations in sample recovery and instrument response. scispace.com The use of a stable isotope-labeled standard is preferred over a structural analog because it shares nearly identical retention times and ionization properties with the analyte of interest, minimizing differential ionization effects. nih.gov

To determine the concentration of an unknown sample, a calibration curve is essential. researchgate.net This is constructed by preparing a series of calibration standards with known concentrations of the non-labeled analyte (γ-linolenic acid ethyl ester) and a constant, known amount of the internal standard (this compound). scispace.com The instrument's response, typically the ratio of the analyte's peak area to the internal standard's peak area, is plotted against the concentration of the analyte. uknml.com

The linearity of this curve is a critical measure of the method's reliability over a specific concentration range. scispace.com A linear relationship, ideally with a high correlation coefficient (r), demonstrates that the response is directly proportional to the concentration. researchgate.net Weighted least squares linear regression is often employed to counteract heteroscedasticity, a situation where the variance of the data points is not constant across the concentration range, which can improve accuracy, especially at the lower end of the calibration range. researchgate.net

Table 1: Illustrative Data for Calibration Curve of γ-Linolenic Acid Ethyl Ester

Concentration of γ-Linolenic Acid Ethyl Ester (µg/mL)Peak Area of γ-Linolenic Acid Ethyl EsterPeak Area of this compoundPeak Area Ratio (Analyte/IS)
0.515,200150,5000.101
1.030,500151,0000.202
5.0151,300150,8001.003
10.0302,100150,2002.011
25.0755,000151,1005.000
50.01,508,000150,60010.013

This table presents hypothetical data to illustrate the linear relationship expected when constructing a calibration curve.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for any quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank sample), while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. uclan.ac.uk These values are often determined from the standard deviation of the response for blank samples and the slope of the calibration curve. researchgate.netuclan.ac.uk

The use of this compound as an internal standard can help in optimizing these limits. By providing a consistent reference signal, it can improve the signal-to-noise ratio, particularly for low-concentration samples. uclan.ac.uk International guidelines, such as those from the ICH, provide a framework for validating these parameters. uclan.ac.uk A common approach is to establish a signal-to-noise ratio of 3:1 for the LOD and 10:1 for the LOQ. uclan.ac.uk For a validated method for omega-3 and omega-6 fatty acids, good linearity was observed for concentrations ranging from 0.2–4 μg/ml. d-nb.info

Integration of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) Assays

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. nih.gov However, due to their polarity and low volatility, fatty acids often require a derivatization step to convert them into more volatile, non-polar compounds suitable for GC analysis. nih.govsigmaaldrich.com this compound is an ideal internal standard for these assays as it behaves almost identically to the endogenous ethyl esters during the derivatization and subsequent GC-MS analysis.

Derivatization is a key step in preparing fatty acids for GC-MS analysis. The primary goal is to neutralize the polar carboxyl group, which reduces adsorption issues and allows for better separation based on properties like boiling point and degree of unsaturation. sigmaaldrich.com

A common approach for the analysis of fatty acids is their conversion to fatty acid methyl esters (FAMEs). nih.gov This is often achieved through a process called transesterification, where the ethyl ester group of a compound like γ-linolenic acid ethyl ester is exchanged for a methyl group. researchgate.net This reaction is typically catalyzed by an acid, such as methanolic hydrogen chloride or boron trichloride (B1173362) in methanol (B129727). sigmaaldrich.comaocs.org The reaction involves the condensation of the carboxyl group of the acid with an alcohol (methanol in this case) in the presence of the catalyst. sigmaaldrich.com The resulting FAMEs are more volatile and provide excellent stability for GC analysis. sigmaaldrich.com It is important to note that if derivatization to methyl esters is attempted in a solvent like ethyl acetate (B1210297), there is a risk of ester exchange, which would result in the formation of fatty acid ethyl esters. researchgate.net

Table 2: Common Reagents for FAMEs Preparation

ReagentCatalyst TypeTypical Reaction Conditions
Methanolic Hydrogen ChlorideAcidReflux for ~2 hours or hold at 50°C overnight. colostate.edu
Boron Trichloride-MethanolAcidHeat at 60°C for 5-10 minutes. sigmaaldrich.com
Methanolic Potassium HydroxideBaseVigorously shake and boil at 70°C for 2 minutes. nih.gov

For enhanced sensitivity, especially for trace-level analysis, fatty acids can be derivatized to pentafluorobenzyl (PFB) esters. acs.org This is particularly advantageous for detection by GC with an electron-capture detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode. nih.govnih.gov The PFB group is highly electronegative, which significantly enhances the electron-capture response, leading to lower detection limits. researchgate.net

The derivatization is commonly carried out using pentafluorobenzyl bromide (PFBBr) in the presence of a base. nih.govrsc.org The resulting PFB esters are stable and suitable for GC-MS analysis. researchgate.net When using this compound as an internal standard, it would first be hydrolyzed to the free fatty acid and then derivatized to its PFB ester alongside the endogenous fatty acids. This ensures that the internal standard accurately reflects the entire analytical process. A study demonstrated a method for the simultaneous quantification of a wide range of fatty acids (from C2 to C24) using PFBBr derivatization followed by GC-EI-MS analysis. rsc.org

Selected Ion Monitoring (SIM) and Full Scan Acquisition Modes for Quantification

In mass spectrometry-based quantification, two primary data acquisition modes are employed: full scan and selected ion monitoring (SIM). In full scan mode, the mass spectrometer scans across a broad range of mass-to-charge (m/z) ratios, providing a comprehensive mass spectrum of all ionizable compounds in the sample. While this mode is useful for qualitative analysis and identifying unknown compounds, it can lack the sensitivity required for quantifying low-abundance analytes.

Selected Ion Monitoring (SIM) offers a significant advantage in sensitivity for quantitative analysis. nih.gov Instead of scanning a wide m/z range, the mass spectrometer is programmed to detect only a few specific m/z values corresponding to the analyte of interest and its internal standard. nih.gov By focusing the detector's time on these specific ions, the signal-to-noise ratio is dramatically improved, leading to lower limits of detection and quantification. nih.gov For the analysis of γ-linolenic acid ethyl ester using this compound as an internal standard, SIM would involve monitoring the m/z of the molecular ion or a characteristic fragment ion of both the analyte and the deuterated standard.

Application of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This methodology is widely used for the quantitative analysis of fatty acids, including γ-linolenic acid, in complex biological matrices. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in LC-MS/MS assays. nih.gov

Chromatographic Separation Parameters and Column Chemistry Optimization

The successful separation of fatty acid isomers like α-linolenic acid (ALA) and γ-linolenic acid (GLA) is a significant challenge in liquid chromatography. nih.gov However, advancements in column technology have enabled their resolution. One successful approach involves the use of a cellulose (B213188) tris(3,5-dichlorophenylcarbamate)-based chiral stationary phase. nih.gov

For the simultaneous discrimination of ALA and GLA, a reversed-phase eluent system has been optimized. nih.gov Optimal separation was achieved using an aqueous 10 mM ammonium (B1175870) acetate/acetonitrile (B52724) (40/60, v/v) mobile phase with a column temperature of 25 °C and a flow rate of 0.5 mL/min. nih.gov These conditions resulted in a separation factor (α) of 1.10 and a resolution (RS) of 1.21, indicating a successful separation of the two positional isomers. nih.gov The use of C18 columns is also common for the chromatographic separation of polyunsaturated fatty acids in LC-MS/MS methods. nih.govnih.gov

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transitions

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of biomolecules, including fatty acids. nih.govepa.gov However, underivatized fatty acids exhibit poor ionization efficiency in the negative ion mode of ESI. nih.gov To overcome this, derivatization techniques are often employed.

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. researchgate.netchemrxiv.org In an MRM experiment, a specific precursor ion (e.g., the molecular ion of the derivatized γ-linolenic acid ethyl ester) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces chemical noise and interferences from co-eluting compounds. nih.gov The development of MRM transitions is a critical step in setting up a quantitative LC-MS/MS assay. researchgate.netgrafiati.com

ParameterSetting
Ionization Mode Positive or Negative Electrospray Ionization (ESI), depending on derivatization
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z of derivatized or underivatized γ-linolenic acid ethyl ester
Product Ion (Q3) m/z of a characteristic fragment ion

Charge Reversal Derivatization for Enhanced ESI Sensitivity

To address the poor ionization efficiency of fatty acids in ESI, a technique called charge reversal derivatization has been developed. nih.govepa.gov This method involves converting the carboxylic acid group of the fatty acid into an amide bearing a permanent positive charge. epa.gov One such derivatizing reagent is N-(4-aminomethylphenyl)pyridinium (AMPP). epa.gov

This derivatization results in a dramatic increase in detection sensitivity, with reports of a 10- to 20-fold improvement and even up to a 60,000-fold increase compared to underivatized fatty acids analyzed in negative ion mode. nih.govepa.gov The derivatization process is typically mild and quantitative, making it suitable for complex biological samples. nih.gov The resulting positively charged derivative provides enhanced MS sensitivity and reproducible chromatographic profiles. nih.gov

Sample Preparation Protocols for Diverse Biological Matrices in Quantitative Analysis

Lipid Extraction Methodologies for Fatty Acid Analysis

Several methods are commonly used for the extraction of lipids from various biological samples such as plasma, cells, and tissues. lipidmaps.orgnih.gov These methods typically involve the use of organic solvents to partition the lipids from the aqueous phase of the sample. youtube.com

The Folch and Bligh & Dyer methods are considered classic "gold standard" techniques for lipid extraction. nih.gov They utilize a chloroform (B151607)/methanol solvent system to efficiently extract a broad range of lipids. nih.gov However, a drawback is that the lipids are recovered in the lower chloroform phase, which can be more difficult to collect. nih.gov

The Matyash method , which uses methyl-tert-butyl ether (MTBE), offers an advantage in that the lipids are partitioned into the upper organic phase, simplifying their collection. nih.gov

A rapid protocol for high-throughput extraction of free fatty acids involves a bi-phasic solution of acidified methanol and isooctane (B107328). lipidmaps.org In this method, a set of deuterated fatty acid internal standards, including this compound, is added to the sample before extraction to ensure accurate quantification by compensating for any losses during the procedure. nih.govlipidmaps.org For cellular samples, the extraction is initiated with methanol and hydrochloric acid, followed by the addition of isooctane to create the bi-phasic system. lipidmaps.org

Extraction MethodKey SolventsPhase Containing Lipids
Folch / Bligh & Dyer Chloroform, MethanolLower (Chloroform)
Matyash Methyl-tert-butyl ether (MTBE), MethanolUpper (Organic)
Rapid FFA Extraction Methanol, Isooctane, HClUpper (Isooctane)

Sample Clean-up and Concentration Techniques

The analysis of γ-Linolenic Acid Ethyl Ester from complex biological or environmental matrices often requires extensive sample clean-up to remove interfering substances. The choice of clean-up and concentration techniques is critical for achieving accurate and precise results.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This is a fundamental technique used to separate the analyte from the sample matrix based on its solubility in two immiscible liquid phases. For fatty acid ethyl esters, a common approach involves extraction from an aqueous sample into an organic solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that has largely replaced LLE for many applications. It involves passing the sample through a solid sorbent that retains the analyte or the interferences. For the clean-up of fatty acid ethyl esters, normal-phase sorbents like silica (B1680970) or reversed-phase sorbents like C18 can be used. The choice of sorbent and elution solvents is optimized to achieve the best separation of the analyte from matrix components.

Concentration: After extraction and clean-up, the sample is often concentrated to increase the analyte concentration to a level that is detectable by the analytical instrument. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen or by using a rotary evaporator.

Throughout these steps, the presence of this compound ensures that any analyte loss is accounted for, leading to more accurate final quantification.

Validation of Analytical Methods Employing this compound as Internal Standard

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. When using this compound as an internal standard, the validation process assesses several key parameters to ensure the reliability of the data.

Assessment of Recovery Efficiency and Matrix Effects

Recovery is a measure of the efficiency of the entire analytical procedure, from sample preparation to detection. It is determined by comparing the analytical response of an analyte added to a sample matrix before extraction to the response of the same amount of analyte in a clean solvent.

Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization of the analyte in the mass spectrometer source. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for both recovery losses and matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it is assumed to be affected in the same way by the matrix.

ParameterTypical RangeNotes
Recovery 70-120%Varies depending on the complexity of the matrix and the extraction method.
Matrix Effect 80-120%Values are typically expressed as a percentage. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.

This table presents generalized data for fatty acid ethyl esters and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.

Evaluation of Intra-day and Inter-day Reproducibility

Reproducibility , also referred to as precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Intra-day reproducibility (or within-run precision) assesses the precision of the method within a single day by analyzing multiple replicates of the same sample.

Inter-day reproducibility (or between-run precision) evaluates the precision of the method over a longer period, typically by analyzing the same sample on different days.

The reproducibility of a method is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The use of this compound as an internal standard significantly improves the reproducibility of the method by correcting for variations in instrument performance and sample preparation.

The following table provides an example of typical intra-day and inter-day reproducibility data for the quantification of a fatty acid ethyl ester using a deuterated internal standard.

Quality Control SampleIntra-day RSD (%)Inter-day RSD (%)
Low Concentration < 15%< 15%
Medium Concentration < 10%< 10%
High Concentration < 10%< 10%

This table presents generalized data based on common acceptance criteria for bioanalytical method validation and is for illustrative purposes only. Specific data for γ-Linolenic Acid Ethyl Ester would be established during method development.

Utilization in Metabolic Pathway Elucidation Studies As a Tracer

Tracing Endogenous Polyunsaturated Fatty Acid (PUFA) Metabolism In Vivo

In living organisms, GLA-EE-d5 allows for the detailed mapping of the n-6 PUFA synthesis cascade. When administered, it enters the endogenous pool and undergoes the same enzymatic processes as natural GLA, but its deuterium (B1214612) label allows its metabolic products to be clearly identified and quantified.

The metabolic fate of GLA is primarily governed by a series of elongation and desaturation reactions. GLA is first elongated to dihomo-γ-linolenic acid (DGLA), which can then be desaturated by the Δ5-desaturase enzyme to form arachidonic acid (AA). Studies using tracers are crucial to understanding the kinetics of this pathway.

In a human pharmacokinetic study, healthy volunteers were administered evening primrose oil, a rich source of GLA. The concentration of GLA and its downstream metabolites, DGLA and AA, were measured in the serum over 24 hours. The results showed that while serum GLA concentrations increased significantly after administration, the levels of DGLA and AA did not show a corresponding significant increase within this timeframe. nih.gov This finding suggests that the conversion of GLA to its elongated and desaturated products is not a rapid process and is likely subject to tight metabolic regulation in healthy individuals. nih.gov

Below is a table summarizing the pharmacokinetic parameters observed for GLA after a morning dose, illustrating its absorption and presence in the serum.

Table 1: Pharmacokinetic Parameters of γ-Linolenic Acid in Healthy Volunteers

Parameter Value (Mean ± SD)
Cmax (Maximum Concentration) 5.2 ± 2.0 µg/mL
tmax (Time to Maximum Concentration) 4.4 ± 1.9 hours
AUC₀₋₂₄h (Area Under the Curve) 45.4 ± 18.0 µg·h/mL

Data derived from a study on the administration of evening primrose oil. nih.gov

The use of stable isotope tracers like GLA-EE-d5 is fundamental for quantifying precursor-to-product conversion rates. By measuring the concentrations of both the labeled precursor (d5-GLA) and the resulting labeled products (e.g., d5-DGLA, d5-AA), researchers can determine the efficiency of the enzymatic steps involved.

The aforementioned human study highlighted a key aspect of the precursor-product relationship: despite a significant increase in the precursor (GLA), the products (DGLA and AA) remained relatively unchanged over 24 hours. nih.gov This indicates that under normal physiological conditions, the body may preferentially direct supplemental GLA towards other metabolic fates, such as β-oxidation for energy, rather than immediate and large-scale conversion to DGLA and AA. nih.gov This controlled conversion is critical for maintaining homeostasis, as DGLA and AA are precursors to potent signaling molecules. drugbank.com The lack of a rapid increase in products underscores the complexity of metabolic flux in the PUFA pathway. nih.gov

Tracing studies are essential for determining where fatty acids and their metabolites accumulate in the body. Techniques like whole-body autoradiography with radiolabeled compounds or mass spectrometry imaging with stable isotope-labeled compounds can reveal tissue-specific distribution. nih.govnih.gov

Studies on the effect of dietary GLA demonstrate its tissue-specific actions. In rats fed a GLA-rich diet, a significant decrease in white adipose tissue (WAT) mass was observed, while the gene expression of uncoupling protein 1 (UCP1), a key molecule for thermogenesis, was increased in brown adipose tissue (BAT). researchgate.net This suggests that GLA metabolites may be preferentially utilized in BAT to increase energy expenditure. researchgate.net Further research has shown that GLA can be delivered to and is metabolically active in the brain. nih.gov

The general rate of lipid metabolism varies significantly between tissues. Studies using deuterium oxide (D₂O) to label newly synthesized lipids have shown that the liver, plasma, and lungs exhibit high rates of lipid turnover, whereas the brain and heart have considerably lower rates. nih.gov This implies that administered GLA-EE-d5 would be most rapidly metabolized and incorporated into complex lipids in tissues like the liver.

Table 2: Observed Tissue-Specific Effects of Dietary GLA in Animal Models

Tissue Finding Implication
White Adipose Tissue (WAT) Decreased body fat accumulation. researchgate.net Reduced fat storage.
Brown Adipose Tissue (BAT) Increased UCP1 mRNA levels. researchgate.net Increased thermogenesis and energy expenditure.
Liver Increased hepatic fatty acid oxidation rate. researchgate.net Enhanced fat burning for energy.

In Vitro Tracer Applications in Cell Culture and Subcellular Systems

In controlled laboratory settings, GLA-EE-d5 is used to dissect cellular and subcellular metabolic processes without the complexities of a whole-organism system.

GLA-EE-d5 can be added to cell culture media to measure the rate at which cells take up GLA and incorporate it into their cellular lipid pools, such as phospholipids, triglycerides, and cholesterol esters. Novel fluorescence-based assays provide a framework for such measurements. These methods allow for real-time quantification of fatty acid uptake, providing high-resolution kinetic data. nih.gov By incubating cells with the labeled fatty acid and collecting samples at various time points, researchers can determine the speed of uptake and the distribution of the fatty acid into different lipid classes. nih.gov

The general procedure for such an assay is outlined below.

Table 3: Generalized Protocol for an In Vitro Fatty Acid Uptake Assay

Step Description
1. Cell Plating Plate cells (e.g., 3T3-L1 adipocytes) in a multi-well plate and grow to desired confluency.
2. Preparation of FA Solution Prepare a solution of γ-Linolenic Acid Ethyl Ester-d5, often complexed to bovine serum albumin (BSA) to mimic physiological conditions.
3. Incubation Remove cell media and add the d5-GLA-EE solution to begin the uptake. Incubate at 37°C.
4. Time-Point Collection At designated time points (e.g., 0, 2, 5, 10, 30 minutes), stop the uptake process, often by washing with a cold stop solution.
5. Lipid Extraction Lyse the cells and perform a total lipid extraction using organic solvents.
6. Analysis Analyze the lipid extract using LC-MS/MS to quantify the amount of intracellular d5-GLA and its metabolites.

This table outlines a conceptual approach based on established methodologies for fatty acid uptake studies. nih.gov

To measure the specific activity of enzymes like desaturases and elongases, GLA-EE-d5 can be used as a substrate in assays with isolated cellular components, such as microsomes, which are rich in these enzymes. nih.gov In this type of assay, microsomes are incubated with d5-GLA-EE (or more commonly, its activated form, d5-GLA-CoA) and necessary cofactors. The reaction is stopped after a set time, and the amount of product (e.g., d5-DGLA) formed is quantified by mass spectrometry. This provides a direct measure of the enzyme's catalytic efficiency and can be used to compare enzymatic activity under different conditions or in tissues from different sources. nih.gov

Table 4: Typical Components of an In Vitro Elongase Activity Assay

Component Purpose Example
Enzyme Source Contains the elongase or desaturase enzyme of interest. Yeast or liver microsomes.
Substrate The labeled fatty acid to be metabolized. γ-Linolenic Acid-CoA, d5
Carbon Donor (for elongase) Provides the two-carbon unit for elongation. Malonyl-CoA
Cofactors Required for enzyme function. NADPH, MgCl₂
Buffer Maintains optimal pH and ionic strength. Phosphate or Tris-HCl buffer
Inhibitor (optional) To block competing pathways. Cerulenin (inhibits fatty acid synthase)

Components are based on established protocols for in vitro fatty acid enzyme assays. nih.gov

Quantitative Assessment of Fatty Acid Flux and Turnover Rates

The use of stable isotope tracers, such as this compound, has revolutionized the study of fatty acid metabolism. By introducing a labeled version of a fatty acid into a biological system, scientists can track its movement and transformation without perturbing the natural state of the system. This methodology allows for the precise measurement of the kinetics of fatty acid transport and conversion, providing a dynamic view of metabolic processes.

One of the primary techniques employed is tracer dilution, which measures the rate of appearance of the endogenous, unlabeled fatty acid into circulation. This is achieved by administering a known quantity of the deuterated tracer and monitoring its dilution by the body's natural pool of the fatty acid. When a steady state is reached, the rate of appearance equals the rate of disappearance or uptake, thus providing the flux or turnover rate of the fatty acid.

A study on the metabolism of α-linolenic acid, a close isomer of γ-linolenic acid, provides a clear illustration of this methodology's power. In this research, subjects were given an oral dose of d5-α-linolenic acid ethyl ester. comcastbiz.net Blood samples were collected over time and analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the plasma concentrations of the deuterated tracer and its metabolites. comcastbiz.net This data allowed for the construction of a physiological compartmental model to describe the kinetic behavior of the fatty acid. comcastbiz.net

The following table illustrates the type of data that can be generated from such a study, showing the plasma concentration of the deuterated tracer over time.

Time (hours)Plasma d5-18:3n-3 Concentration (example units)
00
81.2
240.8
480.5
720.3
960.2
1680.1

This table is a representative example based on the methodology described in the source and does not reflect the exact data from the study.

By applying mathematical modeling to these time-course data, researchers can calculate key kinetic parameters, including the fractional turnover rates of the fatty acid in different body compartments (e.g., plasma, liver). comcastbiz.net These turnover rates provide a quantitative measure of how rapidly the fatty acid is being used and replaced within the body.

Studying Catabolic Fates of γ-Linolenic Acid and its Metabolites

Research has utilized deuterated GLA to understand its transformation into various metabolites and to assess how these processes might differ in various cell types. For instance, a study involving the synthesis of several deuterated GLAs aimed to explore the role of its oxidized metabolites in tumor-selective cytotoxicity. rsc.org By comparing the metabolism and effects of deuterated versus non-deuterated GLA in normal and tumor cells, the researchers could infer the contribution of specific metabolic conversions to its biological activity. rsc.orgresearchgate.net

The deuteration of GLA at specific positions can suppress its metabolism, allowing scientists to distinguish between the effects of the parent compound and its metabolites. rsc.orgresearchgate.net This "metabolic tuning" is a powerful strategy to dissect complex metabolic networks. rsc.org

A study on the whole-body distribution of deuterated linoleic and α-linolenic acids in rats provides a framework for how the catabolic fate of this compound could be tracked. In this study, after oral administration of the deuterated fatty acids, various tissues were analyzed over time to measure the levels of the original deuterated precursor and its elongated and desaturated metabolites. nih.govdoaj.org The results showed that a significant portion of the administered dose was catabolized or excreted, while the remainder was distributed and stored in various tissues, with some being converted to other polyunsaturated fatty acids. nih.govdoaj.org

The following table summarizes the kind of distribution and metabolism data that can be obtained from such tracer studies.

TissueDeuterated Precursor Concentration (example units)Deuterated Metabolite Concentration (example units)
LiverHighHigh
Adipose TissueHighLow
MuscleModerateModerate
BrainLowSpecific accumulation of certain metabolites
HeartModerateModerate

This table is a conceptual representation of findings from deuterated fatty acid tracer studies.

Furthermore, studies have shown that dietary fatty acids are processed differently by various organs. For example, research in rats using deuterium-labeled linoleic acid and its metabolites, including γ-linolenic acid, demonstrated distinct metabolic handling by the liver, heart, and kidney. nih.gov This highlights the importance of using tracers to understand organ-specific catabolism.

Research on Stability and Storage Considerations for Deuterated Fatty Acid Esters

Impact of Storage Conditions on Isotopic and Chemical Integrity of γ-Linolenic Acid Ethyl Ester-d5

The stability of this compound is a function of its unique chemical structure and the external environmental conditions to which it is exposed. The molecule consists of a polyunsaturated γ-linolenic acid chain and a deuterium-labeled ethyl ester group. clearsynth.comscbt.com The γ-linolenic acid portion contains three double bonds, making it a polyunsaturated fatty acid (PUFA) that is inherently susceptible to chemical degradation. sigmaaldrich.com In this specific compound, the five deuterium (B1214612) atoms are located on the ethyl group (-CH2-CH3 becomes -CD2-CD3). lgcstandards.com This means the fatty acid chain itself is not protected by the kinetic isotope effect, which would otherwise slow degradation at deuterated sites. wikipedia.orgwikipedia.org

The primary threats to the integrity of this compound are oxidation and isomerization, which are significantly influenced by storage conditions such as temperature, light, and the presence of oxygen.

Influence of Temperature: Elevated temperatures accelerate the rates of chemical reactions, including the oxidation of unsaturated fatty acids. For PUFA esters, storage at low temperatures is critical to minimize degradation. sigmaaldrich.com While specific kinetic data for this compound is not readily available, studies on similar unsaturated fatty acid methyl esters (FAMEs) show that their decomposition is highly temperature-dependent. researchgate.net Storing the standard at room temperature or even at +4°C can lead to a significant loss of the parent compound over time, whereas storage at -20°C or below drastically slows these degradation processes. sigmaaldrich.comcaymanchem.com

Influence of Oxygen and Light: Unsaturated fatty acids are particularly vulnerable to autoxidation, a free-radical chain reaction initiated by the presence of oxygen. nih.gov The bis-allylic hydrogen atoms (hydrogens on the carbon atoms adjacent to two double bonds) on the linolenic acid chain are easily abstracted, initiating a cascade of reactions that form hydroperoxides. These primary oxidation products can then decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain fatty acids. researchgate.netmdpi.com This process not only reduces the concentration of the standard but also creates impurities that can interfere with analysis.

Exposure to light, especially UV light, can promote photo-oxidation, further accelerating the degradation of unsaturated FAMEs. researchgate.net Therefore, protecting the standard from light is essential for maintaining its chemical integrity.

Isotopic and Chemical Integrity: While the deuterium-carbon (C-D) bonds on the ethyl ester group are stronger and more stable than carbon-hydrogen (C-H) bonds, the chemical degradation of the fatty acid chain compromises the integrity of the entire molecule. wikipedia.org Oxidation can cleave the fatty acid chain, altering the molecular weight and chromatographic properties of the standard. This means that even if the deuterated ethyl group remains intact, the molecule as a whole is no longer representative of γ-Linolenic Acid Ethyl Ester, rendering it useless as an internal standard for quantitative analysis.

Table 1: Effect of Storage Conditions on the Integrity of Polyunsaturated Fatty Acid Esters (Illustrative)

This table illustrates the expected impact of various storage parameters on a polyunsaturated fatty acid ester standard like this compound, based on general principles of lipid chemistry. sigmaaldrich.comresearchgate.netcaymanchem.comresearchgate.net

Storage ParameterConditionExpected Impact on Chemical IntegrityRationale
Temperature -20°C or belowHigh stability, minimal degradationSlows the rate of oxidative and hydrolytic reactions. sigmaaldrich.comcaymanchem.com
+4°CModerate degradation over weeks to monthsAllows for slow oxidation and potential microbial degradation. researchgate.net
Ambient (~20°C)Rapid degradation over days to weeksSignificantly accelerates oxidation and other decomposition pathways. researchgate.net
Atmosphere Inert Gas (Argon/Nitrogen)High stability, oxidation inhibitedDisplaces oxygen, preventing the initiation of the autoxidation chain reaction. caymanchem.com
AirHigh risk of oxidative degradationOxygen acts as a key reactant in the degradation of PUFAs. nih.gov
Light Exposure Dark (Amber Vial)High stability, photo-oxidation preventedProtects the molecule from UV radiation, which can initiate and catalyze oxidation. researchgate.net
LightIncreased rate of degradationPhoto-oxidation leads to the formation of free radicals and accelerates decomposition. researchgate.net
Handling Sealed Ampule / Single-Use AliquotsHigh stability, minimizes contamination and oxidationPrevents repeated exposure to atmospheric oxygen and moisture. caymanchem.com
Multi-use Vial (Repeated Opening)Increased risk of degradationEach opening introduces oxygen and potential contaminants, and freeze-thaw cycles can degrade the standard. caymanchem.com

Strategies for Mitigating Oxidation and Isomerization in Stored Standards

To ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is required. These strategies are designed to minimize exposure to factors that promote chemical degradation.

Low-Temperature Storage: The most effective strategy for preserving chemical integrity is storage at low temperatures. Standard laboratory freezers at -20°C are commonly recommended for fatty acid esters. sigmaaldrich.comcaymanchem.com For very long-term storage, temperatures of -80°C provide even greater protection by further reducing the kinetic energy of molecules and slowing reaction rates to a near standstill.

Inert Atmosphere: Oxygen is a primary driver of degradation for PUFAs. nih.gov To mitigate this, manufacturers often package high-purity standards like this compound in sealed glass ampules with the headspace purged with an inert gas such as argon. caymanchem.com Once an ampule is opened, it is best practice to use the contents immediately or transfer them to smaller amber vials, purge the headspace with inert gas, and seal tightly to prevent further exposure to atmospheric oxygen.

Protection from Light: To prevent photo-oxidation, standards should always be stored in the dark. researchgate.net Using amber glass vials or wrapping vials in aluminum foil provides an effective barrier against UV and visible light, preserving the compound's integrity. caymanchem.com

Use of Appropriate Solvents and Proper Handling: When preparing stock solutions, it is crucial to use high-purity solvents that are free of peroxides or other reactive impurities. Some protocols suggest using solvents that have been deoxygenated. After opening, it is recommended that the solution be transferred to a glass screw-cap vial to prevent solvent evaporation and degradation. caymanchem.com Preparing single-use aliquots from a stock solution is a highly recommended practice. This avoids repeated freeze-thaw cycles and minimizes the risk of introducing oxygen and moisture into the main stock each time it is used. caymanchem.com

Table 2: Summary of Mitigation Strategies for Storing this compound

StrategyActionMechanism of Protection
Temperature Control Store at -20°C or -80°C.Reduces the kinetic rate of all chemical degradation pathways, primarily oxidation. sigmaaldrich.comcaymanchem.com
Oxygen Exclusion Store under an inert gas (e.g., argon, nitrogen).Prevents the initiation and propagation of lipid autoxidation by removing a key reactant. caymanchem.com
Light Protection Use amber glass vials or store in complete darkness.Prevents photo-oxidation, a light-catalyzed degradation process. researchgate.net
Solvent Purity Use high-purity, peroxide-free, or deoxygenated solvents.Avoids introducing contaminants that could initiate or participate in degradation reactions.
Proper Aliquoting Prepare single-use aliquots from the main stock.Minimizes repeated exposure to air, moisture, and temperature fluctuations (freeze-thaw cycles). caymanchem.com

Implications for Long-Term Research Reproducibility and Data Reliability

The stability of isotopic standards is a cornerstone of reliable and reproducible scientific research. nist.govnih.gov In quantitative mass spectrometry, a deuterated standard like this compound is added to a sample in a known amount to act as an internal benchmark. The analytical instrument measures the ratio of the naturally occurring analyte to the deuterated internal standard. The concentration of the analyte is then calculated based on this ratio.

If the internal standard has degraded, its actual concentration in the solution will be lower than the assumed concentration. This leads to a skewed ratio measurement and a subsequent overestimation of the endogenous analyte's concentration. Such inaccuracies can have profound consequences:

Lack of Reproducibility: If different laboratories use standards of varying quality, or if a standard degrades over the course of a long-term study, results will not be comparable or reproducible. nih.gov This is particularly critical for longitudinal studies that track changes over months or years, where consistent standard integrity is paramount. copernicus.orgresearchgate.net

Invalidated Research: A study's findings may be invalidated if it is discovered that the quantitative data was based on a compromised and unstable internal standard.

Ensuring the long-term stability of this compound through rigorous storage and handling protocols is not merely a matter of good laboratory practice; it is a fundamental requirement for generating high-quality, reliable, and reproducible data that can be trusted within the scientific community. nist.gov

Advanced Applications and Future Directions in γ Linolenic Acid Ethyl Ester D5 Research

Comparative Studies with Other Stable Isotope-Labeled Fatty Acids

In analytical and metabolic research, the choice of an internal standard is critical. γ-Linolenic Acid Ethyl Ester-d5 is a valuable tool, but its properties must be compared with other stable isotope-labeled fatty acids, such as those labeled with Carbon-13 (¹³C), to select the most appropriate standard for a given experiment.

The primary advantage of deuterated standards like this compound is their utility in the stable isotope dilution method for mass spectrometry-based quantification. nih.gov However, a key consideration is the potential for chromatographic separation, or "isotopic shift," between the deuterated standard and the endogenous, non-labeled analyte. In some liquid chromatography systems, heavily deuterated compounds may exhibit different retention times than their non-deuterated counterparts. nih.gov This can complicate precise identification and quantification.

In contrast, ¹³C-labeled standards often co-elute more closely with the endogenous compound, simplifying data analysis. nih.gov The choice between a deuterium-labeled and a ¹³C-labeled standard depends on the specific analytical platform and the research question. While deuterium (B1214612) labeling is often more cost-effective, ¹³C labeling may be preferred when retention time alignment is critical for isomer identification. nih.gov

Table 1: Comparison of Stable Isotope Labeling Strategies for Fatty Acid Analysis

FeatureDeuterium (D) Labeling (e.g., d5)Carbon-13 (¹³C) Labeling
Primary Use Internal standard for quantitative mass spectrometry. nih.govInternal standard for quantitative mass spectrometry. nih.gov
Chromatography May exhibit retention time shifts relative to the endogenous analyte, especially with high levels of deuteration. nih.govGenerally co-elutes closely with the endogenous analyte, minimizing isotopic shifts. nih.gov
Mass Shift Provides a clear mass difference for detection.Provides a clear mass difference for detection.
Availability Widely available for a range of fatty acids.Available for many common fatty acids. isotope.com
Considerations Potential for isotopic effects on fragmentation patterns and retention times must be evaluated. nih.govOften considered the "gold standard" for avoiding chromatographic shifts, but can be more expensive. nih.gov

Integration of Deuterated Fatty Acid Esters with Lipidomics and Metabolomics Platforms

The fields of lipidomics and metabolomics, which aim to comprehensively identify and quantify all lipids and metabolites in a biological system, rely heavily on the use of stable isotope-labeled internal standards for accurate and precise measurements. nih.govyoutube.com this compound is ideally suited for integration into these high-throughput platforms, particularly those utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In a typical lipidomics workflow, a known quantity of this compound is added to a biological sample (e.g., plasma, tissue homogenate) at the very beginning of the extraction process. nih.gov This "spiking" allows it to function as an ideal internal standard. Because the deuterated ester has nearly identical chemical and physical properties to its endogenous counterpart, it experiences similar losses during sample preparation, extraction, and derivatization. nih.gov

By monitoring the ratio of the endogenous analyte signal to the deuterated standard signal in the mass spectrometer, researchers can accurately calculate the absolute concentration of the target fatty acid, correcting for any analytical variability. nih.gov This stable isotope dilution technique is fundamental to quantitative lipidomics and has been successfully applied to characterize fatty acid profiles in complex biological samples. nih.govnih.gov

Table 2: Role of this compound in Analytical Platforms

PlatformRole of Deuterated StandardKey Advantages
GC-MS Serves as an internal standard for accurate quantification using the stable isotope dilution method. nih.govCorrects for analyte loss during sample preparation and derivatization; enables precise quantification. nih.govnih.gov
LC-MS Functions as an internal standard to normalize for variations in extraction efficiency and instrument response. nih.govHigh sensitivity and applicability to a wide range of lipid classes without derivatization. nih.gov
Imaging MS Can be used as a tracer to visualize the spatial distribution of the fatty acid within cells or tissues, distinct from the endogenous pool. nih.govProvides spatial context to metabolic studies, distinguishing exogenous from endogenous lipids. nih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection of fatty acids, including γ-linolenic acid, in complex biological matrices presents analytical challenges that drive the development of new techniques. The use of deuterated standards like this compound is integral to many of these advanced methods.

To be analyzed by GC-MS, fatty acids must first be derivatized to increase their volatility. nih.govmdpi.com Common methods include conversion to fatty acid methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters. nih.gov The PFB derivatization, when combined with negative chemical ionization mass spectrometry, provides exceptionally high sensitivity for measuring trace amounts of fatty acids. nih.gov

Further advancements focus on gleaning more structural information from analyses. Sophisticated mass spectrometry techniques are being developed that can determine the exact position of the deuterium labels along the fatty acid's hydrocarbon chain. acs.org This level of detail is invaluable for mechanistic studies, allowing researchers to track specific atoms through metabolic pathways. Additionally, derivatization strategies aimed at introducing a fixed charge site onto the molecule can dramatically enhance ionization efficiency and thus detection sensitivity in ESI-MS. nih.gov

Table 3: Analytical Techniques for Deuterated Fatty Acid Analysis

TechniqueDescriptionPurpose
Derivatization (e.g., PFB, MSTFA) Chemical modification of the fatty acid's carboxyl group prior to analysis. nih.govnih.govIncreases volatility for GC analysis and can enhance ionization efficiency for MS, improving sensitivity. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their chemical properties, followed by mass-based detection. nih.govA robust and widely used platform for the quantitative analysis of fatty acid profiles using deuterated standards. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid phase followed by tandem mass spectrometry. nih.govAllows for the analysis of a broader range of lipids without derivatization and provides high specificity.
Positional Isomer Analysis MS Advanced mass spectrometry methods designed to fragment the molecule in a way that reveals the location of features like double bonds or isotopic labels. acs.orgEnables detailed structural elucidation and the precise tracking of labeled atoms in metabolic studies.

Exploration of this compound in Mechanistic Biochemical Studies Beyond Lipid Metabolism

While fundamentally a component of lipid metabolism, γ-linolenic acid (GLA) and its metabolites have significant signaling roles that extend to other biochemical systems, particularly inflammation. nih.gov this compound is a powerful tracer for elucidating these mechanisms. Once administered, it enters the same metabolic pathways as endogenous GLA, but its deuterium label allows its metabolic products to be distinguished from the pre-existing endogenous pool.

A key area of investigation is the role of GLA as an antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory responses. medchemexpress.com Furthermore, GLA is metabolized in the body to dihomo-γ-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1). nih.gov

By using this compound, researchers can quantitatively trace the conversion of exogenous GLA to DGLA and subsequently to PGE1. This allows for a precise measurement of pathway flux and helps to clarify how GLA supplementation exerts its effects. Such studies are critical for understanding the biochemical basis for the use of GLA in conditions like atopic eczema and rheumatoid arthritis, moving beyond simple correlation to mechanistic explanation. nih.govmdpi.com The ability to track the labeled backbone of the molecule provides definitive evidence of its metabolic fate and functional impact.

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for γ-Linolenic Acid Ethyl Ester-d5 to ensure stability?

  • Methodological Answer : Store the compound at -20°C in ethanol solution to prevent degradation. For solvent exchange, evaporate ethanol under a gentle nitrogen stream and immediately reconstitute in inert solvents like DMSO or dimethylformamide. Avoid aqueous buffers for long-term storage, as solubility in PBS (pH 7.2) is limited (~100 µg/ml), and aqueous solutions should not be stored beyond 24 hours .

Q. How should researchers prepare this compound for cellular assays to ensure solubility and bioactivity?

  • Methodological Answer : After solvent evaporation, dissolve the compound in ethanol (up to 100 mg/ml) and dilute with cell culture media containing lipid carriers (e.g., fatty acid-free BSA). Vortex thoroughly to ensure homogeneity. For dose-response studies, validate solubility limits using dynamic light scattering (DLS) to avoid micelle formation, which can alter bioavailability .

Q. What analytical techniques are recommended to confirm the purity and isotopic integrity of this compound?

  • Methodological Answer : Use LC-MS/MS with deuterium-specific fragmentation patterns to verify isotopic labeling. Pair this with ¹H-NMR to assess chemical purity (>98%) and confirm the absence of unlabeled analogs. Cross-reference with synthesized standards to ensure batch consistency .

Advanced Research Questions

Q. How can the deuterium labeling in this compound enhance metabolic pathway tracing in pharmacokinetic studies?

  • Methodological Answer : Utilize stable isotope-resolved metabolomics (SIRM) with mass spectrometry to track deuterium incorporation into downstream eicosanoids (e.g., prostaglandins). Compare isotopic enrichment ratios in plasma vs. tissue homogenates to map distribution. Control for isotopic exchange by incubating the compound in deuterium-depleted media .

Q. What experimental designs are effective for validating LTB4 R4 antagonism by this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use fluorescence polarization with FITC-labeled LTB4 to measure competitive displacement. Calculate IC₅₀ values using nonlinear regression.
  • Functional Assays : In neutrophils, pre-treat cells with the compound (0.1–10 µM) and measure calcium flux inhibition via Fura-2 AM staining upon LTB4 stimulation. Include LTB4 R4-transfected HEK293 cells as a control to confirm receptor specificity .

Q. How can researchers resolve contradictions in bioactivity data across different cellular models?

  • Methodological Answer :

  • Variable Solubility : Standardize solvent systems (e.g., ethanol-BSA vs. DMSO) and measure free compound concentrations using ultrafiltration.
  • Receptor Heterogeneity : Profile LTB4 receptor isoform expression (LTB4 R1–R4) in cell lines via qPCR or Western blot. Use siRNA knockdown to isolate receptor-specific effects.
  • Metabolic Interference : Incubate cells with deuterated and non-deuterated analogs to assess isotopic effects on esterase-mediated hydrolysis rates .

Q. What strategies mitigate isotopic dilution when using this compound in lipidomics studies?

  • Methodological Answer :

  • Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with known quantities of non-deuterated internal standards to correct for matrix effects.
  • Time-Course Experiments : Monitor deuterium loss over time in cell cultures to identify metabolic "hotspots" (e.g., liver microsomes) where isotopic scrambling may occur .

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